4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a dipropylsulfamoyl group and an oxadiazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of a hydrazide with a methoxymethyl-substituted carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.
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Introduction of the Dipropylsulfamoyl Group: : The dipropylsulfamoyl group can be introduced by reacting the oxadiazole intermediate with dipropylamine and a sulfonyl chloride derivative. This reaction typically requires a base such as triethylamine to neutralize the generated hydrochloric acid.
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Coupling with Benzamide: : The final step involves coupling the dipropylsulfamoyl-substituted oxadiazole with a benzamide derivative. This can be achieved through a nucleophilic substitution reaction, where the amine group of the benzamide attacks the electrophilic carbon of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the oxadiazole ring or the sulfonamide group.
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or oxadiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole or sulfonamide derivatives
Substitution: Substituted benzamide or oxadiazole derivatives
Scientific Research Applications
4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its unique chemical structure. It may exhibit activity against specific biological targets, making it a candidate for drug development.
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Pharmacology: : Researchers investigate the pharmacokinetics and pharmacodynamics of the compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
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Materials Science: : The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
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Biological Studies: : The compound can be used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
4-(dipropylsulfamoyl)benzoic acid: A structurally related compound with similar sulfonamide and benzamide features.
N-(5-methoxymethyl-1,3,4-oxadiazol-2-yl)benzamide: Another related compound with an oxadiazole ring and benzamide core.
Uniqueness
4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the combination of its functional groups, which impart specific chemical and biological properties. The presence of both the dipropylsulfamoyl group and the methoxymethyl-substituted oxadiazole ring distinguishes it from other similar compounds, potentially leading to unique interactions and applications in scientific research.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S/c1-4-10-21(11-5-2)27(23,24)14-8-6-13(7-9-14)16(22)18-17-20-19-15(26-17)12-25-3/h6-9H,4-5,10-12H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQBXHZXDXBYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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